molecular formula C10H7F9O2 B3130994 2-(Perfluoropentanoyl)cyclopentanone CAS No. 347361-45-9

2-(Perfluoropentanoyl)cyclopentanone

Cat. No.: B3130994
CAS No.: 347361-45-9
M. Wt: 330.15 g/mol
InChI Key: PFZDTHHLJUIBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Perfluoropentanoyl)cyclopentanone (CAS: 330,15169; molecular formula C${11}$H${9}$F${9}$O${2}$) is a fluorinated cyclopentanone derivative characterized by a perfluoropentanoyl group attached to the cyclopentanone ring. This structure confers unique physicochemical properties, including high thermal stability, chemical inertness, and lipophilicity, due to the strong C–F bonds and electron-withdrawing nature of the perfluoroalkyl chain.

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F9O2/c11-7(12,6(21)4-2-1-3-5(4)20)8(13,14)9(15,16)10(17,18)19/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZDTHHLJUIBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895992
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347361-45-9
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluoropentanoyl)cyclopentanone can be achieved through various methods. One common approach involves the reaction of cyclopentanone with perfluoropentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluoropentanoyl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include perfluorinated alcohols, carboxylic acids, and substituted cyclopentanones .

Scientific Research Applications

2-(Perfluoropentanoyl)cyclopentanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluoropentanoyl)cyclopentanone involves its interaction with molecular targets through its carbonyl and fluorinated groups. These interactions can modulate enzyme activity and affect biochemical pathways. The compound’s high electronegativity due to fluorine atoms enhances its binding affinity to specific targets .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 2-(Perfluoropentanoyl)cyclopentanone, highlighting variations in fluorination, ring size, and substituents:

Compound Name Molecular Formula CAS Number Molecular Weight Fluorine Content Key Features
This compound C${11}$H${9}$F${9}$O${2}$ 330,15169 344.18 g/mol 9 F atoms Cyclopentanone core; perfluoroacyl
2-(Perfluoropentanoyl)cyclohexanone C${13}$H${9}$F${13}$O${2}$ 141478-89-9 444.19 g/mol 13 F atoms Cyclohexanone core; higher fluorination
2-(Trifluoroacetyl)cycloheptanone C${9}$H${11}$F${3}$O${2}$ 208,18202 208.18 g/mol 3 F atoms Smaller fluoroacyl group; 7-membered ring
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone C${14}$H${17}$ClO Not specified 236.74 g/mol None Chlorophenyl substituent; non-fluorinated
2-N-Heptylcyclopentanone C${12}$H${22}$O 137-03-1 182.30 g/mol None Alkyl chain substituent; non-fluorinated

Key Observations :

  • Fluorination Impact : Increasing fluorine content (e.g., 9 vs. 13 F atoms) enhances thermal stability and chemical resistance but may reduce solubility in polar solvents .
  • Substituent Effects: Non-fluorinated analogs (e.g., 2-N-Heptylcyclopentanone) prioritize lipophilicity for pharmaceutical intermediates, while fluorinated variants excel in stability for harsh environments .

Biological Activity

2-(Perfluoropentanoyl)cyclopentanone, a perfluorinated compound, is recognized for its unique chemical structure and potential biological activities. With a molecular formula of C10H7F9OC_{10}H_7F_9O and a molecular weight of 330.15 g/mol, this compound has garnered attention in various fields of research, particularly due to its interactions with biological systems.

Chemical Structure and Properties

The structure of this compound features a cyclopentanone ring substituted with a perfluorinated acyl group. The presence of fluorinated groups significantly alters its physicochemical properties, including lipophilicity and stability against hydrolysis, which are critical in determining its biological activity.

PropertyValue
Molecular FormulaC10H7F9O
Molecular Weight330.15 g/mol
PurityMin. 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its carbonyl and fluorinated groups. These interactions can influence cellular pathways, potentially leading to varied biological effects, including toxicity and bioaccumulation in organisms.

Interaction with Biological Targets

  • Carbonyl Group : The carbonyl moiety may participate in nucleophilic attack reactions, influencing enzymatic processes.
  • Fluorinated Groups : The presence of fluorine atoms enhances the compound's stability and hydrophobicity, affecting membrane permeability and binding affinity to proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Toxicity : Studies have shown that perfluorinated compounds can induce cytotoxic effects in various cell lines. The specific cytotoxicity of this compound has been observed in vitro, suggesting potential implications for environmental and human health.
  • Endocrine Disruption : There is evidence that certain perfluorinated compounds can disrupt endocrine functions by mimicking or blocking hormone activity.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study conducted on human liver cell lines demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects, with an IC50 value indicating significant toxicity at higher concentrations.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030
  • Endocrine Activity Evaluation : Research investigating the endocrine-disrupting potential of this compound revealed alterations in estrogen receptor activity in vitro, suggesting possible implications for reproductive health.

Environmental Impact

Given the persistence of perfluorinated compounds in the environment, studies have focused on their accumulation in aquatic systems and potential biomagnification through food chains. The environmental stability of this compound raises concerns about long-term ecological effects.

Summary of Environmental Studies

  • Bioaccumulation Potential : Data indicate significant bioaccumulation factors (BAFs) in aquatic organisms, highlighting risks associated with prolonged exposure.
  • Degradation Pathways : Investigations into the degradation pathways reveal limited biodegradability under standard conditions, necessitating further research into remediation strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Perfluoropentanoyl)cyclopentanone
Reactant of Route 2
Reactant of Route 2
2-(Perfluoropentanoyl)cyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.